6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and an appropriate amine.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 6-chloro-1H-pyrrolo[3,2-b]pyridine
- 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester
Uniqueness
6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new pharmaceuticals and research tools.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-3-8(10)11-9(7)12/h2-5H,1H3 |
InChI Key |
DDDLHOAKORTBBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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